1-Benzyl-4-(bromomethyl)triazole
Overview
Description
1-Benzyl-4-(bromomethyl)triazole is a chemical compound characterized by a benzyl group attached to a triazole ring, which in turn is connected to a bromomethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It is known that triazole derivatives, such as 1-benzyl-4-(bromomethyl)triazole, exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and immunomodulatory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The triazole ring is known to interact with biological targets through the formation of hydrogen bonds, which can lead to changes in the target’s function . The bromomethyl group may also participate in reactions with biological targets, potentially leading to the formation of covalent bonds .
Biochemical Pathways
These could include pathways involved in inflammation, immune response, and neuronal signaling, among others .
Pharmacokinetics
The compound’s molecular weight of 25211000 g/mol and its LogP value of 2.22130 suggest that it may have good bioavailability. The LogP value indicates the compound’s lipophilicity, which can influence its absorption and distribution within the body .
Result of Action
Given the compound’s reported biological activities, it can be inferred that it may have effects at the cellular level that lead to its antimicrobial, anticonvulsant, anti-inflammatory, and immunomodulatory effects .
Action Environment
For instance, the compound’s reactivity may be influenced by the presence of other reactive species in the environment .
Biochemical Analysis
Biochemical Properties
Triazoles are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-4-(bromomethyl)triazole is not well-defined. It is known that triazole-based compounds can exhibit potent and selective kappa opioid receptor (KOR) agonism . Whether this compound shares this mechanism of action is yet to be confirmed.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(bromomethyl)triazole can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-chlorotriazole with bromomethyl magnesium bromide in a Grignard reaction. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(bromomethyl)triazole undergoes various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced to form a more saturated compound.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate or chromium trioxide.
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions typically require nucleophiles and a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: this compound-4-carboxylic acid
Reduction: 1-Benzyl-4-(bromomethyl)tetrazole
Substitution: 1-Benzyl-4-(alkylamino)triazole or 1-Benzyl-4-(hydroxymethyl)triazole
Scientific Research Applications
1-Benzyl-4-(bromomethyl)triazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential as a lead compound in drug discovery, especially for developing new therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-Methyl-4-(bromomethyl)triazole
1-Phenyl-4-(bromomethyl)triazole
1-Ethyl-4-(bromomethyl)triazole
1-(4-Methoxyphenyl)-4-(bromomethyl)triazole
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Properties
IUPAC Name |
1-benzyl-4-(bromomethyl)triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHBEDRCUGQEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314425 | |
Record name | 1-benzyl-4-(bromomethyl)triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70380-30-2 | |
Record name | NSC283148 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-4-(bromomethyl)triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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